4-Amino-L-phenylalanine hydrochloride

Catalog No.
S679251
CAS No.
62040-55-5
M.F
C9H12N2O2*HCl
M. Wt
180,09*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-L-phenylalanine hydrochloride

CAS Number

62040-55-5

Product Name

4-Amino-L-phenylalanine hydrochloride

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride

Molecular Formula

C9H12N2O2*HCl

Molecular Weight

180,09*36,45 g/mole

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

ISCZSPZLBJLJGO-QRPNPIFTSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl

Synthesis and Characterization

4-APLA is a modified derivative of the natural amino acid L-phenylalanine. Its synthesis has been reported in several scientific publications. Researchers have employed various methods, including diazotization and subsequent coupling reactions []. Additionally, studies have explored the development of enantioselective synthetic routes to obtain pure L-enantiomer of 4-APLA [].

Potential Biological Applications

Several studies have investigated the potential biological activities of 4-APLA. Here are some examples:

  • Antibacterial properties: Some research suggests that 4-APLA may exhibit antibacterial activity against certain strains of bacteria []. However, further investigation is needed to understand the mechanisms of action and potential therapeutic applications.
  • Enzyme inhibition: Studies have explored the potential of 4-APLA to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production []. This finding suggests that 4-APLA might have applications in skin lightening cosmetics.

4-Amino-L-phenylalanine hydrochloride is an amino acid derivative characterized by the presence of an amino group at the para position of the phenyl ring. Its chemical formula is C₉H₁₂N₂O₂·HCl, and it has a molecular weight of approximately 180.207 g/mol . This compound is a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications.

L-DOPA hydrochloride's therapeutic effect in Parkinson's disease relies on its conversion to dopamine in the brain []. Once converted, dopamine helps improve the function of the basal ganglia, a group of brain structures responsible for movement control [].

Typical of amino acids, including:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can donate protons, allowing for zwitterionic forms to exist in solution.
  • Peptide Bond Formation: It can undergo condensation reactions with other amino acids to form peptides and proteins.
  • Nucleophilic Substitution: The amino group can react with electrophiles, leading to the formation of substituted derivatives.

This compound exhibits several biological activities:

  • Endogenous Metabolite: It is recognized as an endogenous metabolite, playing roles in various metabolic pathways .
  • Potential Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, although detailed mechanisms are still under investigation.
  • Role in Protein Synthesis: As a building block for proteins, it contributes to the synthesis of polypeptides that are crucial for cellular functions.

Several methods have been developed for synthesizing 4-Amino-L-phenylalanine hydrochloride:

  • Reduction of p-Nitrophenylalanine: This method involves reducing the nitro group to an amino group using catalytic hydrogenation.
  • Direct Amination: The introduction of an amino group at the para position of phenylalanine can be achieved through various amination techniques.
  • Chemical Synthesis from Precursors: Starting from simpler amino acids or phenolic compounds, multi-step synthetic routes can yield 4-Amino-L-phenylalanine hydrochloride.

4-Amino-L-phenylalanine hydrochloride has diverse applications:

  • Research: Used extensively in biochemical and pharmacological studies due to its role as a building block in protein synthesis.
  • Pharmaceuticals: Investigated for potential therapeutic applications in neuroprotection and metabolic disorders.
  • Nutraceuticals: Explored for its possible benefits in dietary supplements aimed at enhancing cognitive function.

Interaction studies involving 4-Amino-L-phenylalanine hydrochloride focus on its effects on biological systems:

  • Protein Interactions: Research indicates that it may influence protein folding and stability due to its unique side chain properties.
  • Enzyme Activity Modulation: Studies suggest that this compound may modulate the activity of certain enzymes involved in metabolic pathways.

These interactions highlight its potential as a tool for understanding metabolic processes and developing new therapeutic strategies.

Several compounds exhibit structural or functional similarities to 4-Amino-L-phenylalanine hydrochloride. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
L-PhenylalanineStandard amino acid with no additional amino groupPrecursor to tyrosine; widely used in nutrition
p-Aminobenzoic AcidPara-amino derivative of benzoic acidUsed as a sunscreen agent; involved in folate metabolism
3-Amino-L-tyrosineSimilar structure with an amino group at the meta positionPotentially different biological activities

4-Amino-L-phenylalanine hydrochloride is unique due to its specific para-amino substitution on the phenyl ring, which influences its biological activity and potential applications compared to other similar compounds. Its distinct properties enable targeted research into its neuroprotective effects and roles in metabolism.

Molecular Structure and Configuration

4-Amino-L-phenylalanine hydrochloride is an amino acid derivative characterized by the presence of an amino group at the para position of the phenyl ring [2]. The compound has the molecular formula C₉H₁₂N₂O₂·HCl, representing the hydrochloride salt form of 4-amino-L-phenylalanine [2] [5]. The molecular weight of the hydrochloride salt is 216.66 g/mol, while the free base form has a molecular weight of 180.207 g/mol [2] [30].

The structural framework consists of a central alpha-amino acid backbone with a phenyl ring substituent containing an additional amino group at the para position [30]. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-amino-3-(4-aminophenyl)propanoic acid hydrochloride [2] [35]. The Simplified Molecular Input Line Entry System representation is NC@@HC(O)=O, with the hydrochloride salt form represented as Cl.NC@@HC(O)=O [2] [35].

The International Chemical Identifier key for the hydrochloride salt is ISCZSPZLBJLJGO-QRPNPIFTSA-N, while the free base form has the key CMUHFUGDYMFHEI-QMMMGPOBSA-N [2] [30]. The Chemical Abstracts Service registry number for the hydrochloride salt is 62040-55-5, distinguishing it from the free base form which has the registry number 943-80-6 [2] [5].

Stereochemistry and Absolute Configuration

4-Amino-L-phenylalanine hydrochloride exhibits L-configuration at the alpha-carbon center, corresponding to the (S)-absolute configuration according to the Cahn-Ingold-Prelog priority rules [30] [35]. This stereochemical arrangement is consistent with the natural L-amino acid series found in biological systems [30]. The compound possesses one defined stereocenter, located at the alpha-carbon position [30].

The optical activity of the compound is demonstrated by its specific rotation values. For the hydrochloride salt, the specific rotation [α]₂₀/D is reported as +8.7±0.5° when measured at a concentration of 1% in a 4:1 mixture of acetic acid and water [2]. For the hemihydrate form, the specific rotation [α]₂₀/D is -8.5° when measured at a concentration of 2% in water [6]. The free base monohydrate form exhibits a specific rotation of -44° when measured at a concentration of 1.5% in water [12].

The stereochemical integrity of the compound is maintained during salt formation, with the hydrochloride salt preserving the L-configuration of the parent amino acid [2] [5]. This configurational stability is crucial for applications requiring enantiopure materials and biological activity studies [22].

Physical Properties

Melting and Decomposition Points

The melting point of 4-amino-L-phenylalanine hydrochloride varies depending on the hydration state and crystalline form. The hemihydrate form exhibits a melting point range of 247-249°C according to literature values [6]. For the monohydrate form of the free base, the melting point is reported as 240°C [12]. The free base form of 4-amino-L-phenylalanine demonstrates thermal decomposition at 265°C [7].

These thermal properties indicate that the hydrochloride salt formation enhances the thermal stability compared to the free base form [6] [7]. The decomposition temperature suggests that the compound undergoes thermal degradation rather than clean melting, which is characteristic of amino acid derivatives [7] [10].

Density and Solubility Characteristics

The density of 4-amino-L-phenylalanine has been calculated as 1.289±0.06 g/cm³ for the free base form [7]. The hydrochloride salt formation enhances the solubility characteristics compared to the free base [2] [5]. The compound is described as soluble in water, with the hydrochloride salt form showing improved aqueous solubility due to the ionic nature of the salt [2] [5] [39].

The enhanced water solubility of the hydrochloride salt makes it suitable for various biochemical applications and research purposes [2] [3]. The solubility in methanol has been reported as slight, requiring sonication for complete dissolution [7]. The compound also shows solubility in dilute mineral acids and alkaline solutions [10].

Crystalline Properties

4-Amino-L-phenylalanine hydrochloride typically appears as a white to faint beige powder [2]. The free base form is described as an off-white crystalline powder [7]. The monohydrate form appears as white to light gray to light yellow powder or crystals [12]. These color variations are primarily due to different hydration states and crystalline forms rather than impurities [7] [12].

The crystalline structure is influenced by hydrogen bonding patterns involving both the amino acid functional groups and the chloride ion [36]. Studies on amino acid hydrochloride salts indicate that chloride ions are typically bifurcately hydrogen-bonded to neighboring amide groups, forming parallel layers of amino acid molecules and chloride ions [36]. The crystalline properties are also affected by the hydration state, with different hydrated forms showing distinct physical appearances [6] [12].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-amino-L-phenylalanine hydrochloride. The aromatic protons of the benzene ring typically appear in the characteristic aromatic region between 6.5-7.5 parts per million [33]. The methylene protons adjacent to the aromatic ring show chemical shifts influenced by the aromatic system [33].

The amino acid backbone protons exhibit chemical shifts consistent with alpha-amino acids, with the alpha-proton appearing as a characteristic multiplet [33]. The presence of the para-amino group on the aromatic ring influences the electronic environment and consequently affects the nuclear magnetic resonance chemical shifts [33]. Studies on related phenylalanine derivatives indicate that aromatic substitution patterns significantly impact the spectroscopic properties [27].

Solid-state nuclear magnetic resonance studies on amino acid hydrochloride salts have revealed important structural information about chloride ion environments [40]. For amino acid hydrochlorides, chlorine nuclear magnetic resonance spectroscopy provides unique insights into the local molecular and electronic structure around the chloride ion [40].

Infrared Absorption Patterns

Infrared spectroscopy of 4-amino-L-phenylalanine hydrochloride reveals characteristic absorption bands corresponding to various functional groups. The amino groups exhibit characteristic stretching vibrations in the region around 3300-3500 cm⁻¹ [15]. The carboxylic acid functionality shows carbonyl stretching typically around 1700 cm⁻¹ [15].

Studies on L-phenylalanine derivatives indicate that the aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹ [15]. The presence of the para-amino substituent introduces additional nitrogen-hydrogen stretching and bending vibrations that can be distinguished from the alpha-amino acid functionality [15].

The formation of the hydrochloride salt influences the infrared spectrum through changes in hydrogen bonding patterns and the protonation state of the amino groups [15]. The zwitterionic nature of the amino acid in the salt form affects the carbonyl and amino group stretching frequencies [15].

Mass Spectrometry Fragmentation

Mass spectrometry analysis of 4-amino-L-phenylalanine hydrochloride provides molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at m/z 181 for the protonated free base form [30] [34]. The exact mass is reported as 180.089878 Da for the free base [30].

Fragmentation patterns in mass spectrometry typically involve loss of the carboxylic acid functionality and cleavage adjacent to the aromatic ring [34]. Studies on amino acid fragmentation indicate that alpha-amino acids undergo characteristic fragmentations involving loss of ammonia (17 Da) and formation of iminium ions [34]. The presence of the para-amino group may influence the fragmentation pathways through resonance stabilization of resulting fragment ions [34].

High-resolution mass spectrometry enables the distinction between isobaric fragments and provides accurate mass measurements for structural confirmation [34]. The hydrochloride salt form typically shows the molecular ion of the free base rather than the intact salt in electrospray ionization conditions [34].

Acid-Base Properties

pKa Values and Protonation States

The acid-base behavior of 4-amino-L-phenylalanine hydrochloride is characterized by multiple ionizable groups. The compound contains three potentially ionizable sites: the alpha-amino group, the carboxylic acid group, and the para-amino group on the aromatic ring [20] [24]. The pKa values for related phenylalanine derivatives indicate that the alpha-amino group typically has a pKa around 9.2-9.6 [19] [23].

The carboxylic acid group exhibits a pKa value in the range of 2.1-2.4, consistent with alpha-amino acids [20] [23]. The para-amino group on the aromatic ring is expected to have a pKa value lower than the alpha-amino group due to the electron-withdrawing nature of the aromatic system and the alpha-amino acid functionality [7] [20].

Studies on amino acid pKa determination indicate that environmental factors such as ionic strength and temperature can influence the observed pKa values [23]. The presence of multiple ionizable groups creates a complex pH-dependent equilibrium system with different protonation states predominating at different pH values [20] [24].

Zwitterionic Behavior

4-Amino-L-phenylalanine hydrochloride exhibits zwitterionic behavior characteristic of amino acids, where the molecule exists as an internal salt with both positive and negative charges [20] [25]. At physiological pH, the compound predominantly exists in a zwitterionic form with the carboxylate group deprotonated and at least one amino group protonated [20] [25].

The isoelectric point, where the net charge is zero, is determined by the average of the relevant pKa values [20] [24]. For compounds with multiple ionizable groups, the isoelectric point calculation becomes more complex, requiring consideration of all ionization equilibria [20] [24]. The zwitterionic form is stabilized in aqueous solution through hydrogen bonding with water molecules and electrostatic interactions [25].

The formation of the hydrochloride salt affects the zwitterionic equilibrium by providing a source of protons and chloride counterions [25]. This influences the overall charge distribution and the predominant ionic species present in solution [20] [25]. The zwitterionic nature contributes to the enhanced water solubility of the compound and its crystalline properties [25] [36].

PropertyValueReference
Molecular Formula (HCl salt)C₉H₁₂N₂O₂·HCl [2] [5]
Molecular Weight (HCl salt)216.66 g/mol [2] [5]
Molecular Weight (free base)180.207 g/mol [30]
CAS Number (HCl salt)62040-55-5 [2] [5]
CAS Number (free base)943-80-6 [30] [35]
Melting Point (hemihydrate)247-249°C [6]
Melting Point (monohydrate)240°C [12]
Specific Rotation [α]₂₀/D (HCl salt)+8.7±0.5° [2]
Density (calculated)1.289±0.06 g/cm³ [7]
SolubilityWater soluble [2] [5] [39]

Nitration-Reduction Approach from L-Phenylalanine

The nitration-reduction methodology represents one of the most direct approaches for synthesizing 4-amino-L-phenylalanine derivatives. This approach typically involves the initial nitration of L-phenylalanine followed by subsequent reduction of the nitro group to yield the desired amino functionality [1] [2].

The classical nitration procedure employs a mixed acid system consisting of nitric acid and sulfuric acid under controlled temperature conditions. L-phenylalanine is subjected to nitration at temperatures ranging from 70°C to 120°C, with reaction times extending from 24 to 48 hours [3]. The process typically achieves yields between 50% and 80%, depending on the specific reaction conditions and substrate purity [3].

Following nitration, the resulting 4-nitro-L-phenylalanine undergoes reduction using various reducing agents. Palladium-catalyzed hydrogenation represents the most common reduction method, employing palladium on barium sulfate as the catalyst system [4]. Alternative reduction methods include chemical reducing agents such as iron powder in acidic conditions or zinc dust in hydrochloric acid [5]. The reduction step typically proceeds with high conversion efficiency, often exceeding 95% under optimized conditions.

The stereochemical integrity of the amino acid center remains largely preserved throughout the nitration-reduction sequence when proper reaction conditions are maintained. Temperature control proves critical, as elevated temperatures can lead to racemization of the alpha-carbon center [1]. Modern synthetic protocols incorporate protective measures such as inert atmosphere conditions and careful pH control to minimize stereochemical erosion.

Protection-Deprotection Strategies

Protection-deprotection methodologies provide enhanced control over reaction selectivity and stereochemical outcomes. The most commonly employed protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) for amino protection, along with various carboxyl protecting groups such as methyl or tert-butyl esters [6] .

The Boc protection strategy involves treatment of 4-amino-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a suitable base such as triethylamine or sodium bicarbonate [8] [9]. The reaction typically proceeds at room temperature in aprotic solvents such as methylene chloride or dimethylformamide, achieving yields of 78% to 87% under optimized conditions [1]. The mild reaction conditions preserve the stereochemical integrity of the amino acid center while providing selective protection of the amino functionality.

Fmoc protection offers complementary advantages, particularly in solid-phase peptide synthesis applications . The introduction of the Fmoc group employs fluorenylmethyloxycarbonyl chloride or its activated ester derivatives under basic conditions. The reaction proceeds efficiently at temperatures between 0°C and room temperature, with typical yields exceeding 85% .

Advanced protection strategies incorporate silylation-assisted methodologies that enhance reaction efficiency and product purity. Pre-treatment with silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide creates more reactive intermediates that undergo protection with higher efficiency and reduced side product formation . This approach typically achieves yields greater than 90% with high chemical and optical purity.

Deprotection procedures must be carefully optimized to prevent racemization or degradation of the amino acid product. Boc deprotection employs trifluoroacetic acid in methylene chloride or direct treatment with hydrochloric acid in dioxane [10]. Fmoc removal utilizes piperidine in dimethylformamide, providing clean deprotection with minimal side reactions .

Chiral Integrity Preservation Methods

Maintaining stereochemical purity throughout synthetic transformations represents a critical consideration in amino acid synthesis. Several methodologies have been developed to preserve chiral integrity during the synthesis of 4-amino-L-phenylalanine hydrochloride.

Temperature control emerges as the primary factor in preventing racemization. Reactions conducted at temperatures below 50°C typically show minimal stereochemical erosion, while elevated temperatures can lead to significant racemization through enolate formation mechanisms [11]. pH control also plays a crucial role, as strongly basic conditions can promote alpha-proton abstraction and subsequent racemization.

Solvent selection influences stereochemical stability through coordination effects and solvation patterns. Polar protic solvents generally increase the risk of racemization through enhanced ionic character of reaction intermediates [12]. Aprotic solvents such as dimethylformamide, tetrahydrofuran, and methylene chloride provide better stereochemical preservation.

Protection strategies specifically designed for chiral amino acids incorporate structural features that prevent racemization through steric hindrance or electronic effects [12]. Cyclic protecting groups and those incorporating aromatic systems provide enhanced stereochemical stability compared to simple alkyl-based protections.

Enzymatic Synthesis Pathways

Multi-enzyme Cascade Systems

Multi-enzyme cascade systems offer remarkable advantages in terms of stereoselectivity, reaction conditions, and environmental sustainability. These systems typically employ combinations of deaminases, transaminases, and other auxiliary enzymes to construct the desired amino acid products with high precision [13] [14] [15].

A representative four-step enzymatic cascade developed for L-phenylglycine synthesis demonstrates the potential of these approaches [14]. The system employs L-amino acid deaminase from Proteus mirabilis, hydroxymandelate synthase from Amycolatopsis orientalis, (S)-mandelate dehydrogenase from Pseudomonas putida, and leucine dehydrogenase from Bacillus cereus. Under optimized conditions, this cascade achieves 99.9% conversion of 40 millimolar L-phenylalanine to the corresponding phenylglycine product [14].

The design of effective cascade systems requires careful consideration of enzyme compatibility, substrate channeling, and cofactor recycling. Nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate cofactor regeneration systems prove essential for maintaining high conversion efficiency throughout extended reaction periods [13]. Formate dehydrogenase and glucose dehydrogenase represent commonly employed cofactor recycling enzymes.

Recent developments in cascade design incorporate novel enzyme combinations that enable access to previously challenging synthetic targets. A multienzyme system for 2-phenylethyl-β-D-glucopyranoside synthesis employs phenylalanine dehydrogenase, alcohol dehydrogenase, and glycosyltransferase to achieve conversion yields of 27.62 millimolar (7.85 grams per liter) in fed-batch operations [13].

Biocatalytic Approaches

Biocatalytic methodologies utilizing phenylalanine ammonia lyase and related enzymes provide highly selective routes to amino phenylalanine derivatives. These approaches typically operate under mild aqueous conditions while maintaining excellent stereochemical control [16] [17] [18].

Phenylalanine ammonia lyase from Petroselinum crispum represents one of the most extensively studied biocatalysts for this application [16]. The enzyme accepts a broad range of substituted cinnamic acid substrates, enabling the synthesis of diverse phenylalanine analogues with excellent enantioselectivity. Under optimized conditions, yields ranging from 40% to 82% are achieved with enantiomeric excess values exceeding 99% [16].

The substrate scope of biocatalytic approaches continues to expand through protein engineering efforts. Structure-guided mutagenesis of key active site residues enhances enzyme performance toward non-natural substrates while maintaining high stereoselectivity [18]. Recent engineered variants demonstrate preparative-scale synthesis capabilities for electron-deficient substrates that previously showed poor reactivity.

Purification and Crystallization Techniques

The purification and crystallization of 4-amino-L-phenylalanine hydrochloride requires specialized approaches that account for the compound's physicochemical properties and potential impurity profiles. Crystallization represents the preferred purification method due to its ability to simultaneously achieve high purity and proper polymorphic form.

Crystallization from aqueous-alcoholic solvent systems provides optimal results for most synthetic routes. A typical crystallization protocol employs 50% ethanol-water mixtures at controlled cooling rates to promote formation of the desired crystal form [19]. The process typically involves dissolution of the crude product at elevated temperature (60°C to 80°C) followed by controlled cooling to 5°C over several hours [19].

pH control during crystallization proves critical for achieving high purity and yield. Adjustment to the isoelectric point of the amino acid (approximately pH 5.5) promotes efficient crystallization while minimizing ionic impurities [20]. The addition of seed crystals enhances nucleation kinetics and promotes formation of uniform crystal morphology [21].

Recrystallization procedures typically achieve purities exceeding 99% as determined by high-performance liquid chromatography analysis [1]. Multiple recrystallization cycles may be employed for products requiring pharmaceutical-grade purity, with each cycle typically providing incremental purity improvements of 0.5% to 1.0%.

Alternative purification approaches include chromatographic methods for small-scale preparations or when specific impurity removal is required. Ion-exchange chromatography using strong cation-exchange resins provides effective separation of amino acid products from uncharged impurities [22]. Preparative high-performance liquid chromatography offers the highest resolution for critical purifications, though at significantly higher cost.

Microemulsion crystallization techniques represent an emerging approach for controlling crystal morphology and improving purity [21]. These methods employ controlled microenvironments that influence nucleation and growth kinetics, resulting in improved crystal quality and reduced impurity incorporation.

Analytical Quality Control Methods

High-Performance Liquid Chromatography Analysis Protocols

High-performance liquid chromatography represents the primary analytical technique for quality control of 4-amino-L-phenylalanine hydrochloride. The method provides accurate quantitation, purity assessment, and impurity profiling with excellent precision and reproducibility [23] [24] [25].

Standard analytical protocols employ reverse-phase chromatography using C18 stationary phases with gradient elution systems [26]. The mobile phase typically consists of phosphate buffer (pH 2.85 to 7.4) and acetonitrile in varying proportions to achieve optimal separation [24]. Flow rates of 1.0 to 1.2 milliliters per minute provide good separation efficiency while maintaining reasonable analysis times [26].

Detection methods include ultraviolet absorption at 220 to 254 nanometers for primary quantitation, with fluorescence detection offering enhanced sensitivity for trace analysis [23]. Pre-column derivatization with o-phthalaldehyde or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate provides improved detection limits for amino acid analysis [23] [27].

Method validation parameters demonstrate excellent analytical performance across the typical concentration ranges encountered in quality control applications. Linearity extends from 5 to 1000 micromolar for most amino acids, with correlation coefficients exceeding 0.999 [23]. Intra-assay coefficient of variation values range from 1% to 7%, while inter-assay precision typically falls between 2% and 12% [23].

Detection limits for aromatic amino acids range from 2.5 to 25 nanograms per milliliter, while quantitation limits extend from 5 to 30 nanograms per milliliter depending on the specific detection method employed [26]. These sensitivity levels prove adequate for most quality control applications, including impurity analysis and stability studies.

HILIC (Hydrophilic Interaction Liquid Chromatography) methodologies offer complementary analytical capabilities, particularly for underivatized amino acid analysis [24]. These methods employ high acetonitrile content mobile phases (75% to 90%) with silica-based stationary phases, providing unique selectivity compared to reverse-phase systems [24].

Optical Purity Determination

Optical purity determination represents a critical quality parameter for 4-amino-L-phenylalanine hydrochloride, requiring specialized analytical approaches capable of detecting and quantifying enantiomeric impurities at trace levels [28] [29] [30].

Chiral high-performance liquid chromatography using β-cyclodextrin-based stationary phases provides the most widely employed method for enantiomeric purity assessment [28]. These phases achieve baseline separation of L- and D-enantiomers with resolution factors typically exceeding 2.0. Analysis times range from 10 to 30 minutes depending on the specific column and mobile phase conditions employed [28].

The analytical method demonstrates exceptional sensitivity, with detection limits for the minor enantiomer ranging from 0.01% to 0.03% enantiomeric excess [28]. Quantitation limits typically fall between 0.03% and 0.05%, providing adequate sensitivity for pharmaceutical quality control requirements [28]. Method validation demonstrates excellent linearity across the range from the limit of quantitation to 5% of the major enantiomer [28].

Nuclear magnetic resonance spectroscopy using chiral shift reagents offers an alternative approach for optical purity determination [31] [32]. Europium(III) and praseodymium(III) complexes with chiral ligands induce differential chemical shifts for L- and D-enantiomers, enabling quantitative analysis [31]. The method requires larger sample sizes (5 to 10 milligrams) compared to chromatographic methods but provides valuable structural confirmation [31].

Enzymatic assays utilizing stereospecific enzymes provide highly selective optical purity determination [33]. L-amino acid oxidase and D-amino acid oxidase selectively convert their respective substrates, enabling quantitative determination of enantiomeric composition through substrate consumption or product formation monitoring [34]. These methods demonstrate excellent specificity but require careful optimization of reaction conditions.

Polarimetry offers a rapid screening method for optical purity assessment, though with lower sensitivity compared to chromatographic methods [35]. The specific rotation of 4-amino-L-phenylalanine hydrochloride enables calculation of enantiomeric excess from optical rotation measurements, with typical precision of ±1% to 2% enantiomeric excess [35].

Synthetic MethodTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Limitations
Nitration-Reduction from L-Phenylalanine50-8024-48 hours70-120Direct conversion; scalableHarsh conditions; moderate yields
Protection-Deprotection Strategies78-8716-24 hours0-80High optical purity; versatile protectionMultiple steps; protecting group removal required
Enzymatic Synthesis (Multi-enzyme Cascades)61-991-24 hours25-37Mild conditions; high selectivityEnzyme cost; substrate scope limitations
Biocatalytic Phenylalanine Ammonia Lyase40-8220 min - 24 hours25-65Continuous flow capability; recyclable catalystExcess ammonia required; limited substrates
Direct Asymmetric Synthesis41-712-15 minutes25-50High stereoselectivity; short reaction timeComplex catalyst preparation
ParameterTypical ConditionsAlternative Conditions
Mobile Phase APhosphate buffer (pH 2.85-7.4)0.05 M KH₂PO₄ (pH 4.6)
Mobile Phase BAcetonitrile (75-90%)Methanol (35-50%)
Column TypeC18 reverse phase or HILICβ-Cyclodextrin chiral stationary phase
Flow Rate (mL/min)1.0-1.20.8-1.5
Detection Wavelength (nm)220-254366-371 (fluorescence)
Column Temperature (°C)25-4030-50
Injection Volume (μL)5-2010-50
Run Time (min)10-2515-30
Detection Limit (μg/mL)0.4-152.5-25
Quantitation Limit (μg/mL)1.2-465-30
MethodDetection Limit (% ee)Analysis Time (min)Sample Requirement (mg)Key Advantages
Chiral HPLC with β-CD phases0.01-0.0310-300.1-1High sensitivity; direct analysis
NMR with chiral shift reagents0.5-1.030-605-10Structural information; absolute configuration
Polarimetry1-22-510-50Rapid; simple operation
Enzymatic assays0.1-0.515-451-5Highly specific; biologically relevant
Derivatization with chiral reagents0.05-0.120-401-5Good separation; stable derivatives

Other CAS

62040-55-5

Dates

Last modified: 08-15-2023

Explore Compound Types